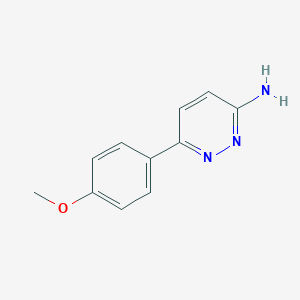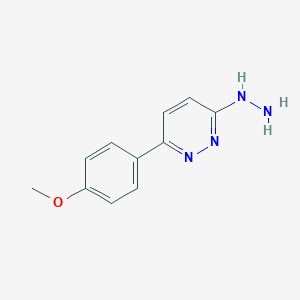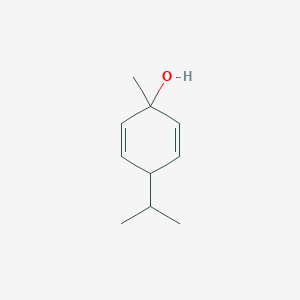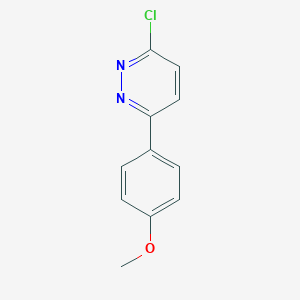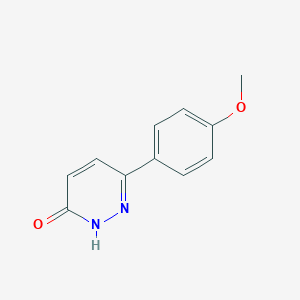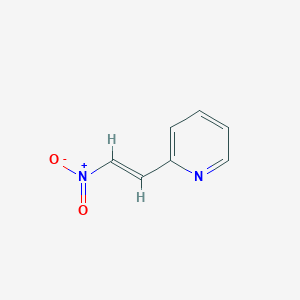
2-(2-Nitrovinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrovinyl)pyridine, commonly known as NVP, is a nitroalkene compound that has gained significant attention in scientific research due to its unique chemical properties. NVP has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. In
Mécanisme D'action
The mechanism of action of NVP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NVP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
NVP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). NVP has also been shown to reduce inflammation and inhibit the invasion and metastasis of cancer cells. In addition, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NVP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. NVP is also stable and can be stored for long periods of time. However, one limitation of NVP is its potential toxicity, which makes it difficult to use in vivo studies. In addition, NVP is highly reactive and can undergo rapid degradation under certain conditions.
Orientations Futures
There are several future directions for the study of NVP. One area of research is the development of new drugs based on the structure of NVP. Another area of research is the investigation of the mechanism of action of NVP and its potential use in the treatment of various diseases. In addition, further studies are needed to determine the toxicity and safety of NVP for use in humans.
Conclusion
In conclusion, 2-(2-Nitrovinyl)pyridine is a promising compound with a wide range of biological activities. Its unique chemical properties make it a valuable tool for scientific research and a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of NVP and its potential applications in the field of medicine and biotechnology.
Méthodes De Synthèse
The synthesis of NVP involves the reaction of 2-vinylpyridine with nitric acid. The reaction is carried out under controlled conditions to prevent the formation of unwanted by-products. The resulting compound is a yellow crystalline solid with a melting point of 85-87°C.
Applications De Recherche Scientifique
NVP has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential as a fluorescent probe for imaging studies. NVP is currently being investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
100446-36-4 |
|---|---|
Nom du produit |
2-(2-Nitrovinyl)pyridine |
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-[(E)-2-nitroethenyl]pyridine |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+ |
Clé InChI |
NENONAVUOMQKMC-GQCTYLIASA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-] |
SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
SMILES canonique |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Synonymes |
Pyridine,2-[(1E)-2-nitroethenyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



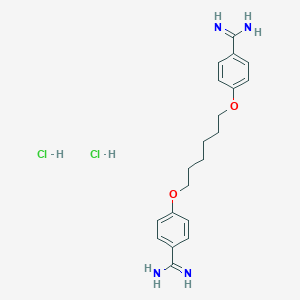
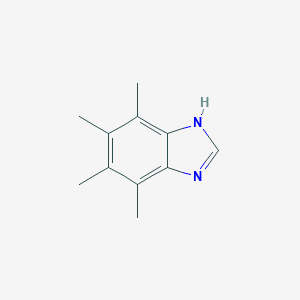
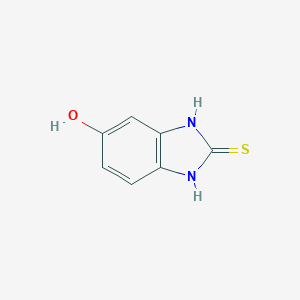
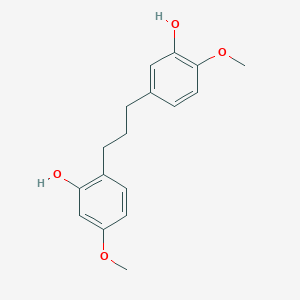
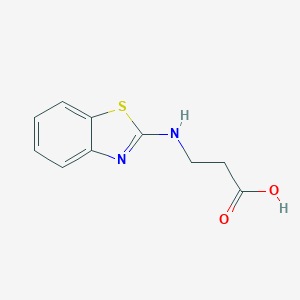
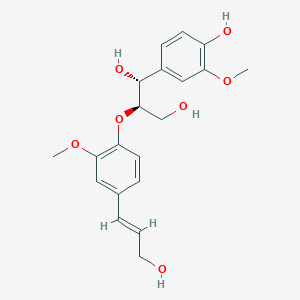
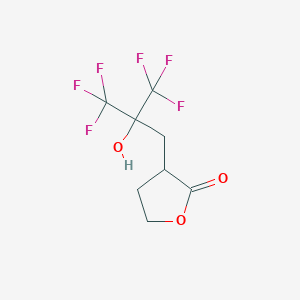
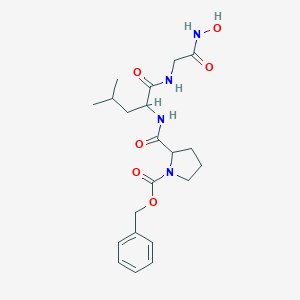
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
